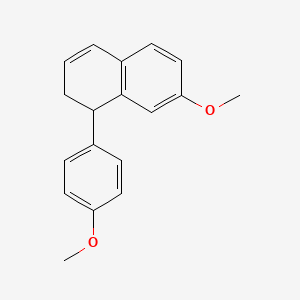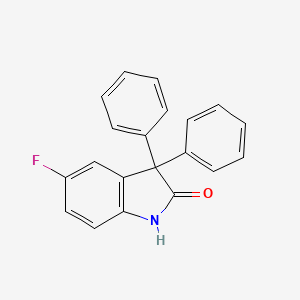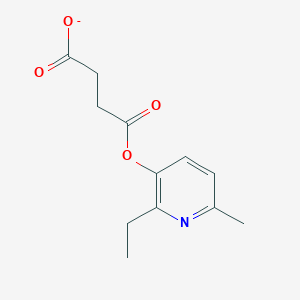
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups attached to both the naphthalene and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction produces 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves the cyclization of this intermediate with methanesulfonic acid (MeSO3H) to form 7-methoxy-1-tetralone .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate, has been reported to achieve an overall yield of up to 76.6% with 99% purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate for dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1-tetralone: An intermediate in the synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: A precursor in the synthetic route.
4-(4-Methoxyphenyl)butanoic acid: Another intermediate in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
156943-84-9 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
7-methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H18O2/c1-19-15-9-6-14(7-10-15)17-5-3-4-13-8-11-16(20-2)12-18(13)17/h3-4,6-12,17H,5H2,1-2H3 |
Clé InChI |
FWABQSFELQQYAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC=CC3=C2C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)


![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)




![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
